molecular formula C7H13F2N B2839359 (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine CAS No. 2248214-77-7

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine

Cat. No.: B2839359
CAS No.: 2248214-77-7
M. Wt: 149.185
InChI Key: JSTYDTYRKUAFEK-ZBHICJROSA-N
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Description

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a difluorocyclopropyl group attached to a methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine typically involves the introduction of the difluorocyclopropyl group onto a suitable precursor. One common method involves the use of difluorocarbene (:CF₂) generated in situ from reagents such as bromodifluoroacetate or chlorodifluoromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the difluorocyclopropyl ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine: shares structural similarities with other difluorocyclopropyl-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-5(4-10)2-6-3-7(6,8)9/h5-6H,2-4,10H2,1H3/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYDTYRKUAFEK-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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